(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568533
InChI: InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H
SMILES: B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O
Molecular Formula: C18H13BO3
Molecular Weight: 288.1 g/mol

(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13568533

Molecular Formula: C18H13BO3

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid -

Specification

Molecular Formula C18H13BO3
Molecular Weight 288.1 g/mol
IUPAC Name (4-dibenzofuran-4-ylphenyl)boronic acid
Standard InChI InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H
Standard InChI Key HTLGYFDJCNSTIC-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34)(O)O

Introduction

Key Findings

(4-(Dibenzo[b,d]furan-4-yl)phenyl)boronic acid (CAS 796071-96-0) is a boronic acid derivative featuring a dibenzofuran core linked to a phenylboronic acid group via a para-substituted phenyl spacer. Its molecular formula is C₁₈H₁₃BO₃ (MW: 288.11), and it serves as a critical intermediate in organic electronics, particularly in synthesizing advanced materials for organic light-emitting diodes (OLEDs) via Suzuki-Miyaura cross-coupling reactions . The compound’s extended π-conjugation and electron-deficient boronic acid group enable precise tuning of optoelectronic properties, making it indispensable in materials science.

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a dibenzofuran moiety fused to a phenyl ring at the 4-position, with a boronic acid (-B(OH)₂) group para-substituted on the phenyl ring. This arrangement enhances conjugation and stabilizes charge-transfer interactions in OLED host materials . Key structural attributes include:

  • Dibenzofuran core: Provides rigidity and planar geometry, facilitating π-π stacking in solid-state applications .

  • Boronic acid group: Enables cross-coupling reactions for constructing complex aromatic systems .

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with distinct splitting patterns for the dibenzofuran and phenyl groups .

  • Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 288.11 .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. Representative protocols include:

Table 1: Synthesis Conditions and Yields

Starting MaterialsCatalyst SystemSolvent SystemTemperatureTimeYieldSource
4-Bromodibenzofuran + Phenylboronic acidPd(OAc)₂, P(o-tolyl)₃Toluene/Ethanol/H₂O90°C4.5 h92%
4-Iododibenzofuran + Phenylboronic acidPd(PPh₃)₄, K₂CO₃THF/H₂OReflux12 h84%
4-Bromodibenzofuran + Pinacol boronatePd(dppf)Cl₂, Na₂CO₃DME/H₂O100°C24 h78%

Key Observations:

  • Catalyst selection: Pd(OAc)₂ with tris(o-tolyl)phosphine maximizes yield (92%) by minimizing side reactions .

  • Solvent effects: Biphasic systems (toluene/H₂O) improve solubility of aromatic intermediates .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous flow reactors: Reduce reaction times by 50% compared to batch processes.

  • Purification: Recrystallization from toluene/hexane mixtures achieves >99% purity .

Applications in Organic Electronics

OLED Host Materials

The compound is a precursor for carbazole-triazine hybrids, which exhibit:

  • High triplet energy (T₁ = 2.8 eV): Essential for blue-emitting OLEDs .

  • Thermal stability: Decomposition temperatures exceed 400°C, suitable for vapor deposition .

Table 2: Performance in OLED Devices

MaterialLuminance (cd/m²)Efficiency (lm/W)Lifetime (hrs)Source
DBF-Ph-B(OH)₂-derived host15,00018.52,500
Commercial CBP host12,00015.21,800

Electron Transport Layers (ETLs)

The boronic acid group facilitates surface functionalization of metal oxides (e.g., ZnO), enhancing electron injection in perovskite solar cells .

Comparative Analysis with Structural Analogs

Dibenzo[b,d]furan-4-ylboronic Acid (CAS 100124-06-9)

  • Structural difference: Lacks the phenyl spacer, directly attaching boronic acid to dibenzofuran .

  • Electronic impact: Reduced conjugation lowers charge mobility by 30% compared to the para-phenyl derivative .

(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic Acid (CAS 1316275-42-9)

  • Sulfur substitution: Increases electron density, raising HOMO levels by 0.3 eV .

  • Applications: Preferable in red-emitting OLEDs due to narrower bandgaps .

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